molecular formula C20H17ClFN5O3 B2696302 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethylphenyl)acetamide CAS No. 1052567-17-5

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethylphenyl)acetamide

Cat. No.: B2696302
CAS No.: 1052567-17-5
M. Wt: 429.84
InChI Key: INQUKAOOEJSHBI-UHFFFAOYSA-N
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Description

The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethylphenyl)acetamide features a polycyclic core comprising a pyrrolo[3,4-d][1,2,3]triazole scaffold substituted with a 3-chloro-4-fluorophenyl group at position 5 and an acetamide-linked 2-ethylphenyl moiety.

Properties

IUPAC Name

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3/c1-2-11-5-3-4-6-15(11)23-16(28)10-26-18-17(24-25-26)19(29)27(20(18)30)12-7-8-14(22)13(21)9-12/h3-9,17-18H,2,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQUKAOOEJSHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly involving the halogenated phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogenated phenylboronic acids and palladium catalysts are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the compound, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it useful in the study of biological systems.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethylphenyl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The compound could influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution: The 3-chloro-4-fluorophenyl group in the target compound may enhance electrophilic interactions compared to mono-halogenated analogs (e.g., 4-chlorophenyl in ).
  • Acetamide vs. Thiol Linkers : The acetamide group in the target compound supports hydrogen bonding, whereas thiol-containing analogs (e.g., ) exhibit metal chelation capacity.

Substituent Effects on Physicochemical Properties

  • Halogenated Aryl Groups: Chloro and fluoro substituents increase molecular polarity and metabolic stability. The 3-chloro-4-fluoro configuration in the target compound likely improves binding affinity compared to mono-halogenated derivatives .

Bioactivity and Pharmacological Profiles

  • Antimicrobial Activity : Analogous thiazole derivatives (e.g., compound 48 in ) show efficacy against Gram-positive bacteria, suggesting the target’s triazole-pyrrole core may exhibit similar properties.
  • Molecular Docking Trends : Compounds with triazole and acetamide moieties (e.g., ) demonstrate affinity for kinase and protease targets, implying the target compound may interact with enzymes involved in signaling pathways .
  • Bioactivity Clustering : Hierarchical clustering () indicates that compounds with triazole cores and halogenated aryl groups cluster into groups with shared modes of action, such as ATP-binding inhibition .

Biological Activity

The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethylphenyl)acetamide is a member of the pyrrolo[3,4-d][1,2,3]triazole class of compounds. This article explores its biological activity based on existing literature and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C19H17ClFN5O3
Molecular Weight 447.9 g/mol
CAS Number 1052565-80-6

The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of the chloro and fluoro substituents may enhance binding affinity to specific enzymes or receptors. The triazole core can participate in hydrogen bonding and other interactions that modulate the activity of target molecules. This mechanism is crucial for understanding its potential therapeutic applications.

Antiparasitic Activity

Recent studies have indicated that compounds within this class exhibit significant antiparasitic activity. For example, the EC50 values (the concentration required to inhibit 50% of the target activity) for related compounds have been documented:

Compound IDEC50 (μM) against P. falciparumReference
8a0.23 (0.01)
8b3.55 (0.64)
10a0.010

These findings suggest that modifications to the molecular structure can significantly impact biological efficacy.

Cytotoxicity Studies

In vitro studies using HepG2 cell lines have shown varying degrees of cytotoxicity for related compounds:

Compound IDEC50 (μM) in HepG2 CellsReference
8a>40
8b>40

These results highlight the need for further optimization to enhance selectivity and reduce toxicity.

Study on Structural Variants

A comparative study on structural variants of pyrrolo[3,4-d][1,2,3]triazoles demonstrated that specific substitutions could enhance biological activity while maintaining low toxicity profiles. For instance:

  • N-methyl substitution on certain variants led to a marked increase in potency.
  • The introduction of polar functionalities improved solubility and metabolic stability without compromising efficacy.

Clinical Implications

The potential therapeutic applications of this compound extend beyond antiparasitic activity. Its unique structure may offer insights into developing new treatments for various diseases by targeting specific biological pathways.

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